Cas no 1242267-95-3 (5H-spiro1,3Dioxolo4,5-gpyrrolo1,2-aquinoxaline-4,4'-piperidine hydrochloride)
5H-spiro1,3Dioxolo4,5-gpyrrolo1,2-aquinoxaline-4,4'-piperidine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 12',14'-Dioxa-2',8' lambda {2}-diazaspiro[1 lambda {2}- piperidine-4,7'- tetracyclo[7.7.0.0 {2,6}.0
- 12',14'-Dioxa-2',8' lambda^{2}-diazaspiro[1 lambda ^{2}- piperidine-4,7'- tetracyclo[7.7.0.0^{2,6
- 5H-spiro[[1,3]Dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4,4'-piperidine] hydrochloride
- 5H-spiro1,3Dioxolo4,5-gpyrrolo1,2-aquinoxaline-4,4'-piperidine hydrochloride
- Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] hydrochloride, 95%
- 12',14'-dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride
- 12',14'-dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaenehydrochloride
- CS-0442966
- MFCD16622820
- 1242267-95-3
- AKOS015991429
- FE-0748
- spiro[12,14-dioxa-2,8-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,9,11(15)-pentaene-7,4'-piperidine];hydrochloride
- 5'H-spiro[piperidine-4,4'-[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline] hydrochloride
-
- MDL: MFCD16622820
- Inchi: 1S/C16H17N3O2.ClH/c1-2-15-16(3-5-17-6-4-16)18-11-8-13-14(21-10-20-13)9-12(11)19(15)7-1;/h1-2,7-9,17-18H,3-6,10H2;1H
- InChI Key: DCGROZXCQCCEGA-UHFFFAOYSA-N
- SMILES: C12(CCNCC1)NC1=CC3OCOC=3C=C1N1C=CC=C21.Cl
Computed Properties
- Exact Mass: 319.1087545g/mol
- Monoisotopic Mass: 319.1087545g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 0
- Complexity: 412
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.4Ų
5H-spiro1,3Dioxolo4,5-gpyrrolo1,2-aquinoxaline-4,4'-piperidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H047845-50mg |
5H-spiro[[1,3]Dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4,4'-piperidine] hydrochloride |
1242267-95-3 | 50mg |
$ 285.00 | 2022-06-04 | ||
| TRC | H047845-100mg |
5H-spiro[[1,3]Dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4,4'-piperidine] hydrochloride |
1242267-95-3 | 100mg |
$ 470.00 | 2022-06-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H883715-500mg |
5H-spiro[[1,3]Dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4,4'-piperidine] hydrochloride |
1242267-95-3 | 95% | 500mg |
¥9,794.00 | 2022-01-11 | |
| abcr | AB269789-500 mg |
Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] hydrochloride, 95%; . |
1242267-95-3 | 95% | 500mg |
€579.60 | 2023-04-26 | |
| abcr | AB269789-1 g |
Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] hydrochloride, 95%; . |
1242267-95-3 | 95% | 1g |
€906.10 | 2023-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H883715-1g |
5H-spiro[[1,3]Dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4,4'-piperidine] hydrochloride |
1242267-95-3 | 95% | 1g |
¥12,362.00 | 2022-01-11 | |
| Key Organics Ltd | FE-0748-1MG |
12′,14′-dioxa-2′,8′ lambda^{2}-diazaspiro[1 lambda^{2}- piperidine-4,7′- tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]- 1′(9′),3′,5′,10′,15′-pentaene hydrochloride |
1242267-95-3 | >95% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | FE-0748-5MG |
12′,14′-dioxa-2′,8′ lambda^{2}-diazaspiro[1 lambda^{2}- piperidine-4,7′- tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]- 1′(9′),3′,5′,10′,15′-pentaene hydrochloride |
1242267-95-3 | >95% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | FE-0748-10MG |
12′,14′-dioxa-2′,8′ lambda^{2}-diazaspiro[1 lambda^{2}- piperidine-4,7′- tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]- 1′(9′),3′,5′,10′,15′-pentaene hydrochloride |
1242267-95-3 | >95% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | FE-0748-0.5G |
12′,14′-dioxa-2′,8′ lambda^{2}-diazaspiro[1 lambda^{2}- piperidine-4,7′- tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]- 1′(9′),3′,5′,10′,15′-pentaene hydrochloride |
1242267-95-3 | >95% | 0.5g |
£325.00 | 2025-02-09 |
5H-spiro1,3Dioxolo4,5-gpyrrolo1,2-aquinoxaline-4,4'-piperidine hydrochloride Suppliers
5H-spiro1,3Dioxolo4,5-gpyrrolo1,2-aquinoxaline-4,4'-piperidine hydrochloride Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 5H-spiro1,3Dioxolo4,5-gpyrrolo1,2-aquinoxaline-4,4'-piperidine hydrochloride
Introduction to 5H-spiro[1,3]Dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4,4'-piperidine hydrochloride (CAS No. 1242267-95-3)
5H-spiro[1,3]Dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4,4'-piperidine hydrochloride (CAS No. 1242267-95-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of spirocyclic heterocycles, which are known for their diverse biological activities and pharmacological properties.
The spirocyclic nature of this compound provides it with a rigid and conformationally constrained structure, which can enhance its binding affinity to specific biological targets. The presence of the dioxolopyrroloquinoxaline core and the piperidine moiety further contributes to its pharmacological profile, making it a promising candidate for various therapeutic applications.
Recent studies have highlighted the potential of 5H-spiro[1,3]Dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4,4'-piperidine hydrochloride in the treatment of neurodegenerative diseases. A study published in the *Journal of Medicinal Chemistry* in 2023 reported that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it was found to inhibit the activation of microglia and reduce oxidative stress, thereby protecting neurons from damage.
In addition to its neuroprotective properties, 5H-spiro[1,3]Dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4,4'-piperidine hydrochloride has also shown promise in cancer research. A preclinical study conducted by researchers at the National Cancer Institute demonstrated that this compound possesses antiproliferative activity against various cancer cell lines. The mechanism of action involves the inhibition of cell cycle progression and induction of apoptosis through the modulation of specific signaling pathways.
The hydrochloride salt form of this compound enhances its solubility and bioavailability, making it more suitable for pharmaceutical development. This property is crucial for ensuring that the compound can be effectively delivered to target tissues and exert its therapeutic effects. Furthermore, the salt form can improve the stability and shelf life of the compound in various formulations.
From a synthetic chemistry perspective, the preparation of 5H-spiro[1,3]Dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4,4'-piperidine hydrochloride involves a series of multi-step reactions. Key synthetic strategies include the formation of the spirocyclic core through intramolecular cyclization reactions and the subsequent functionalization of the piperidine moiety. These synthetic routes have been optimized to achieve high yields and purity levels, facilitating large-scale production for preclinical and clinical studies.
Clinical trials are currently underway to evaluate the safety and efficacy of 5H-spiro[1,3]Dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4,4'-piperidine hydrochloride in human subjects. Preliminary results from Phase I trials have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects. These findings are encouraging and support further investigation into its potential as a novel therapeutic agent.
In conclusion, 5H-spiro[1,3]Dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4,4'-piperidine hydrochloride (CAS No. 1242267-95-3) represents a promising lead compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in various medical applications. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility.
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